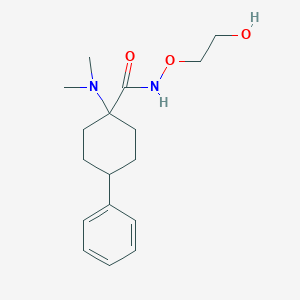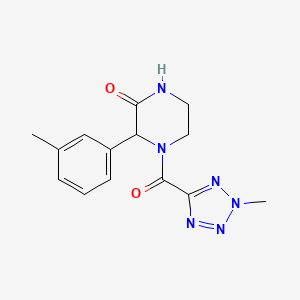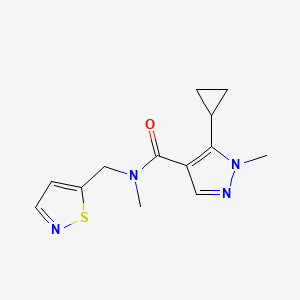
1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide, also known as UMB68, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular formula of C18H28N2O3.
Mécanisme D'action
The mechanism of action of 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide involves its ability to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer, and its inhibition has been shown to reduce tumor growth and metastasis.
Biochemical and Physiological Effects:
1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer research, 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide has been shown to inhibit tumor growth and metastasis, induce apoptosis, and reduce angiogenesis. In neurodegenerative disease research, 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular research, 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide has been shown to have vasodilatory effects and reduce hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide in lab experiments is its specificity for CAIX, which makes it a useful tool for studying the role of CAIX in cancer and other diseases. However, one limitation of using 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide. One potential direction is to investigate its therapeutic potential in combination with other drugs or therapies. Another direction is to explore its potential for the treatment of other diseases beyond cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research is needed to optimize the synthesis of 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide involves a multi-step process that includes the reaction of cyclohexanone with dimethylamine, followed by the reaction of the resulting product with 2-chloroethanol. The final step involves the reaction of the obtained intermediate with phenyl isocyanate to yield 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide.
Applications De Recherche Scientifique
1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of research. Some of the areas where 1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide has been investigated include cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
IUPAC Name |
1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-19(2)17(16(21)18-22-13-12-20)10-8-15(9-11-17)14-6-4-3-5-7-14/h3-7,15,20H,8-13H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODYRMMCQKQDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(CC1)C2=CC=CC=C2)C(=O)NOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylamino)-N-(2-hydroxyethoxy)-4-phenylcyclohexane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7437717.png)
![1-(1-Benzofuran-2-yl)-2-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B7437724.png)

![5-(4,4-difluorocyclohexyl)-N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7437736.png)

![(4-Ethyl-4-pyrrolidin-1-ylpiperidin-1-yl)-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]methanone](/img/structure/B7437746.png)
![methyl N-[(1-tert-butyl-5-iodopyrazole-4-carbonyl)amino]carbamate](/img/structure/B7437755.png)
![[3-(Difluoromethoxy)azetidin-1-yl]-(1,4-dimethylpiperidin-4-yl)methanone](/img/structure/B7437788.png)
![2-[(9-ethylpurin-6-yl)-methylamino]-N,N-dimethylacetamide](/img/structure/B7437793.png)
![(6,6-Dimethoxy-3-phenyl-2-azaspiro[3.3]heptan-2-yl)-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7437797.png)
![4-[2-(3-Hydroxy-3-methylpyrrolidine-1-carbonyl)pyridin-4-yl]piperazin-2-one](/img/structure/B7437801.png)

![(6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)-(4,5,6,7-tetrahydro-1H-indazol-6-yl)methanone](/img/structure/B7437811.png)
![tert-butyl N-[3-oxo-3-(3-pyridin-3-yl-2-azaspiro[3.3]heptan-2-yl)propyl]carbamate](/img/structure/B7437817.png)